4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
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Overview
Description
4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a unique combination of a furan ring, a morpholine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized in the presence of an acid catalyst.
Introduction of the morpholine ring: This step involves the reaction of the furan derivative with morpholine under basic conditions.
Formation of the triazole ring: The final step involves the cyclization of the intermediate with hydrazine and carbon disulfide to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The thiol group can undergo nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Alkyl halides or sulfonates are typical reagents for nucleophilic substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydrotriazoles and related compounds.
Substitution: Thioethers and other substituted derivatives.
Scientific Research Applications
4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(2-furylmethyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol: can be compared with other heterocyclic compounds such as:
Uniqueness
Structural Uniqueness:
Biological Activity: Its unique structure may result in distinct biological activities compared to other similar compounds.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c18-11-13-12-10(14-3-6-16-7-4-14)15(11)8-9-2-1-5-17-9/h1-2,5H,3-4,6-8H2,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODKMDZDCCCUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=S)N2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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